3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound that features a fused indole and cyclohexane ring system. This compound is of significant interest in medicinal chemistry due to its structural similarity to indole, a core structure found in many biologically active molecules. The presence of a phenyl group at the 3-position further enhances its potential for biological activity.
Mechanism of Action
Target of Action
The compound 3-Phenyl-1,5,6,7-Tetrahydro-4H-Indol-4-One, also known as 3-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE, is an important structure motif in medicinal chemistry . It is known to interact with various targets, including enzymes, receptors, and proteins, promoting optimal binding to the active sites of enzymes . .
Mode of Action
It is known that the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes . This binding can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
The compound is known to affect various biochemical pathways due to its interaction with different targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation of Cyclohexane-1,3-diones with α-Halogenoketones and Primary Amines: This method involves the reaction of cyclohexane-1,3-diones with α-halogenoketones and primary amines under specific conditions to form the desired compound.
Three-Component Reaction of Cyclic Enaminoketones, Arylglyoxals, and Methylene Active Compounds: This multicomponent reaction is another efficient route to synthesize 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one.
Condensation of Cyclic Enaminoketones and Arylglyoxals in the Presence of Nucleophilic Reagents: This reaction often uses solvents as nucleophilic reagents and can be accelerated using microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic routes to achieve higher yields and purity. The choice of solvents, reaction conditions, and catalysts are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Various substitution reactions can be performed, particularly at the phenyl group or the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: Lacks the phenyl group at the 3-position, which may reduce its biological activity.
4,5,6,7-Tetrahydroindole: Another related compound with a different substitution pattern, affecting its chemical properties and applications.
Uniqueness
3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to the presence of the phenyl group, which enhances its potential for biological activity and makes it a valuable compound in medicinal chemistry. Its structural features allow for diverse chemical modifications, making it a versatile building block for various applications.
Biological Activity
3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to indole derivatives, which are prevalent in many biologically active molecules. This compound exhibits diverse biological activities, making it a valuable subject for research in pharmacology and medicinal chemistry.
The molecular formula of this compound is C16H17N with a molecular weight of approximately 239.32 g/mol. The compound features a fused indole and cyclohexane ring system, which contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇N |
Molecular Weight | 239.32 g/mol |
IUPAC Name | This compound |
SMILES | C1CC2=C(C(=O)N1)C(=C(C=C2)C=CC=C)C=C |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nonplanar structure of the cyclohexene moiety enhances binding to enzyme active sites. This interaction can modulate several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Cellular Proliferation : It may influence cellular processes such as proliferation and apoptosis through interactions with DNA or proteins.
- Neuroprotective Effects : Preliminary studies indicate that it could have neuroprotective effects relevant for treating neurological disorders.
Biological Activities
Research has documented several biological activities associated with this compound:
- Antioxidant Activity : Studies show that it exhibits significant antioxidant properties, which may help in mitigating oxidative stress-related damage.
- Anticancer Properties : Various studies have indicated that this compound can induce apoptosis in cancer cell lines, demonstrating potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro and in vivo models .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Study :
- A study evaluated the effect of this compound on different cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 20 μM to 50 μM across various cell types .
- Anti-inflammatory Study :
- Neuroprotective Study :
Properties
IUPAC Name |
3-phenyl-1,5,6,7-tetrahydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-13-8-4-7-12-14(13)11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFXWZDNXGBMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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